REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:12])([CH3:11])[CH2:9][OH:10])=[C:4]([F:13])[CH:3]=1.[H-].[Na+].[CH3:16]I>CN(C=O)C>[CH3:16][O:10][CH2:9][C:8]([C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][C:4]=1[F:13])([CH3:11])[CH3:12] |f:1.2|
|
Name
|
|
Quantity
|
342 mg
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
199 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)C(CO)(C)C)F
|
Name
|
|
Quantity
|
35 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 0° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
by additional stirring for 1 hour at room temperature
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After the mixture was cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 minutes at 0° C.
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
by additional stirring for 16 hours at room temperature
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
Then, the reaction was quenched with water
|
Type
|
EXTRACTION
|
Details
|
the whole was extracted with EtOAc, which
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
Then, filtration, evaporation and purification by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with hexane/EtOAc (20:1)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COCC(C)(C)C1=C(C=C(C=C1)Br)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 174 mg | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |